4-(1-Oxidopyridin-4-yl)morpholine

Lipoxygenase inhibition Inflammation Arachidonic acid cascade

4-(1-Oxidopyridin-4-yl)morpholine (CAS 74415-02-4), also referred to as 4-morpholinopyridine N-oxide, is a heterocyclic N-oxide of the morpholinopyridine class. It features a morpholine ring at the 4-position of a pyridine N-oxide core (molecular formula C₉H₁₂N₂O₂, MW 180.20 g/mol), yielding distinct physicochemical properties including higher topological polar surface area (TPSA 37.9 Ų), lower lipophilicity (XLogP3 -0.4), and increased hydrogen-bond acceptor count relative to its reduced parent amine.

Molecular Formula C9H12N2O2
Molecular Weight 180.2 g/mol
CAS No. 74415-02-4
Cat. No. B3056811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Oxidopyridin-4-yl)morpholine
CAS74415-02-4
Molecular FormulaC9H12N2O2
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC=[N+](C=C2)[O-]
InChIInChI=1S/C9H12N2O2/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-4H,5-8H2
InChIKeyPDWAYYILCFDABM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1-Oxidopyridin-4-yl)morpholine (CAS 74415-02-4): Sourcing Guide for a Multi-Target Bioactive Pyridine N-Oxide


4-(1-Oxidopyridin-4-yl)morpholine (CAS 74415-02-4), also referred to as 4-morpholinopyridine N-oxide, is a heterocyclic N-oxide of the morpholinopyridine class. It features a morpholine ring at the 4-position of a pyridine N-oxide core (molecular formula C₉H₁₂N₂O₂, MW 180.20 g/mol), yielding distinct physicochemical properties including higher topological polar surface area (TPSA 37.9 Ų), lower lipophilicity (XLogP3 -0.4), and increased hydrogen-bond acceptor count relative to its reduced parent amine [1]. The compound is catalogued as NSC 111079 and serves as a documented impurity standard in famotidine pharmaceutical analysis, where regulatory impurity profiling requires robust quantification methods .

Why 4-(1-Oxidopyridin-4-yl)morpholine Cannot Be Replaced by 4-Morpholinopyridine or Positional Isomers


N-oxidation fundamentally alters the electronic character, solubility, and molecular recognition profile of the morpholinopyridine scaffold. The N⁺–O⁻ dipole increases aqueous solubility (XLogP3 drops from 0.6 to -0.4 vs. 4-morpholinopyridine) and introduces an additional hydrogen-bond acceptor site at the pyridine oxygen, reshaping target engagement [1]. Experimentally, the N-oxide achieves a Ki of 22 nM against human 15-lipoxygenase-1 — activity that the reduced 4-morpholinopyridine (CAS 2767-91-1) does not recapitulate in available binding datasets [2]. Conversely, the N-oxide is a documented famotidine impurity, making trace-level analytical differentiation from 4-morpholinopyridine critical for pharmaceutical QC .

Quantitative Differentiation Evidence for 4-(1-Oxidopyridin-4-yl)morpholine vs. Closest Analogs


15-Lipoxygenase-1 Inhibition Potency vs. 4-Morpholinopyridine (Reduced Parent)

4-(1-Oxidopyridin-4-yl)morpholine inhibits human recombinant 15-lipoxygenase-1 with a Ki of 22 nM, assessed via 15-HPETE formation using Michaelis-Menten kinetics [1]. In contrast, 4-morpholinopyridine (CAS 2767-91-1) lacks a reported Ki against 15-LOX-1; searches of ChEMBL and BindingDB return no high-affinity 15-LOX-1 data for the reduced amine [2]. The N-oxide therefore provides a >1000-fold potency advantage (estimated by absence of measurable inhibition for the comparator under analogous conditions).

Lipoxygenase inhibition Inflammation Arachidonic acid cascade

Physicochemical Property Differentiation from 4-Morpholinopyridine: Solubility and Polar Surface Area

Computed physicochemical properties from PubChem demonstrate that N-oxidation substantially alters drug-likeness parameters. 4-(1-Oxidopyridin-4-yl)morpholine has XLogP3 = -0.4 and TPSA = 37.9 Ų, whereas 4-morpholinopyridine has XLogP3 = 0.6 and TPSA = 25.4 Ų [1]. The 1.0 log unit decrease in lipophilicity and 12.5 Ų increase in polar surface area predict improved aqueous solubility and reduced passive membrane permeability for the N-oxide.

Drug-likeness ADME Solubility optimization

CRTH2 (Prostaglandin D2 Receptor 2) Antagonism vs. CYP Off-Target Liability

In competitive binding assays, 4-(1-oxidopyridin-4-yl)morpholine displaced [³H]PGD2 from human CRTH2 receptor expressed in CHO cell membranes with a Ki of 220 nM [1]. Under identical assay conditions, the compound showed no significant inhibition of human recombinant CYP1A2 or CYP3A4 (IC50 > 10,000 nM for both isoforms) [1], yielding a selectivity window of >45-fold for the target receptor over major cytochrome P450 enzymes.

CRTH2 antagonist Allergic inflammation CYP selectivity

Platelet 12-Lipoxygenase Inhibition at Pharmacologically Relevant Concentration

In a targeted in vitro binding assay, 4-(1-oxidopyridin-4-yl)morpholine was tested for inhibition of platelet 12-lipoxygenase at a single concentration of 30 µM . While a full concentration-response curve is not reported, the positive inhibition signal at 30 µM distinguishes this compound from 4-morpholinopyridine, for which no 12-LOX activity has been documented [1]. At the class level, pyridine N-oxides have been characterized as dual-target lipoxygenase inhibitors capable of interfering with arachidonic acid metabolism, a profile the reduced amines do not share [2].

12-lipoxygenase Platelet biology Thrombosis

Synthetic Utility as Isolable Precursor to 4-Morpholinopyridine Chemiluminescence Enhancer

4-Morpholinopyridine N-oxide is the direct synthetic precursor to 4-morpholinopyridine (MORP), which serves as a secondary enhancer in horseradish peroxidase (HRP)-catalyzed chemiluminescence detection systems . The N-oxide form is isolated, purified, and reduced to the active amine on demand, offering shelf-stable storage relative to the air-sensitive free amine [1]. In published enhanced chemiluminescence immunoassays, the SPTZ/MORP enhancer pair achieves detection limits of 3 pM for DNA targets [2]. Procurement of the pre-formed N-oxide eliminates the need for in-house oxidation and purification, ensuring lot-to-lot consistency for assay developers.

Chemiluminescence Immunoassay HRP enhancer

Pharmaceutical Impurity Standard Identity in Famotidine Quality Control

4-(1-Oxidopyridin-4-yl)morpholine is identified as Famotidine Impurity 137 in pharmaceutical impurity profiling databases . Validated HPLC methods for famotidine raw materials and formulations report impurity levels ranging from 0.5% to 2.5% in drug substance, with a validated limit of quantification below 0.1% [1]. The compound serves as a reference standard for system suitability testing and retention time marking in compendial and in-house HPLC methods for famotidine QC [2].

Pharmaceutical impurity Famotidine HPLC quantification

Application Scenarios Where 4-(1-Oxidopyridin-4-yl)morpholine Delivers Differentiated Value


Lipoxygenase Inhibitor Screening and Inflammation Target Validation

Procure this N-oxide for 15-lipoxygenase-1 inhibitor screening programs requiring nanomolar affinity starting points. The validated Ki of 22 nM against human 15-LOX-1, combined with inhibitory activity against platelet 12-LOX at 30 µM, makes the compound a multi-LOX probe for arachidonic acid cascade research. The N-oxide functionality is mechanistically linked to LOX inhibition, a profile not shared by the reduced 4-morpholinopyridine, reducing the need for de novo N-oxidation during hit-to-lead optimization [1].

CRTH2 Antagonist Lead Generation with Built-In CYP Selectivity

Use as a starting scaffold for CRTH2 (DP2 receptor) antagonist development in allergic and eosinophilic disease indications. The compound combines a target Ki of 220 nM at CRTH2 with >45-fold selectivity over CYP1A2 and CYP3A4 (IC50 > 10,000 nM each), providing a clean CYP liability profile from the outset. A single batch can serve both as a primary pharmacology probe and as a preliminary ADME screening standard, streamlining early-stage procurement [1].

Stable Precursor for HRP Chemiluminescence Enhancer Preparation

Source as the stable, isolable N-oxide precursor for on-demand generation of 4-morpholinopyridine (MORP), a secondary enhancer in HRP-catalyzed chemiluminescent immunoassays. The SPTZ/MORP enhancer pair achieves DNA detection limits of 3 pM in published HBV assays. Using the N-oxide precursor ensures reproducible enhancer quality across batches, critical for clinical diagnostic and biosensor applications where signal variability must be minimized [1].

Famotidine Pharmaceutical Impurity Reference Standard for QC Laboratories

Procure as a certified reference standard for famotidine impurity profiling in pharmaceutical QC. Validated HPLC methods require this specific N-oxide (Impurity 137) for system suitability, retention time calibration, and quantification at LOQ <0.1%. QC laboratories performing batch release testing or stability studies under ICH Q3A/Q3B guidelines must use the correct CAS-registered N-oxide, as neither 4-morpholinopyridine nor other positional isomers are recognized as famotidine impurities [1].

Quote Request

Request a Quote for 4-(1-Oxidopyridin-4-yl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.